molecular formula C18H14N2O3 B14318050 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid CAS No. 111364-33-1

2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid

Cat. No.: B14318050
CAS No.: 111364-33-1
M. Wt: 306.3 g/mol
InChI Key: OWKKTHHODCZNGN-UHFFFAOYSA-N
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Description

2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthalene ring substituted with an amino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 5-nitronaphthalene.

    Reduction: The nitro group in 5-nitronaphthalene is reduced to form 5-aminonaphthalene.

    Carbamoylation: 5-aminonaphthalene is reacted with phosgene to form 5-aminonaphthalen-1-yl isocyanate.

    Coupling with Benzoic Acid: The isocyanate is then coupled with benzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitronaphthalen-1-yl)carbamoyl]benzoic acid
  • 2-[(5-Hydroxynaphthalen-1-yl)carbamoyl]benzoic acid
  • 2-[(5-Methoxynaphthalen-1-yl)carbamoyl]benzoic acid

Uniqueness

2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

111364-33-1

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-[(5-aminonaphthalen-1-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H14N2O3/c19-15-9-3-8-12-11(15)7-4-10-16(12)20-17(21)13-5-1-2-6-14(13)18(22)23/h1-10H,19H2,(H,20,21)(H,22,23)

InChI Key

OWKKTHHODCZNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=C3N)C(=O)O

Origin of Product

United States

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